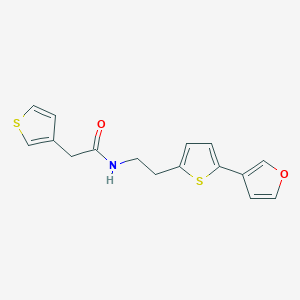

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Description

Historical Context and Emergence in Heterocyclic Chemistry

The exploration of heterocyclic compounds has been a cornerstone of organic chemistry since the 19th century, driven by their ubiquity in natural products and pharmaceuticals. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide represents a modern iteration of this tradition, combining furan and thiophene motifs within a single molecular architecture. Its development can be traced to advancements in cross-coupling methodologies, particularly those enabling the selective integration of sulfur- and oxygen-containing heterocycles.

The compound’s structural lineage follows the Paal-Knorr synthesis framework, a reaction first reported in 1884 for constructing furans and thiophenes from 1,4-diketones. While classical Paal-Knorr conditions focused on single heterocycle formation, contemporary adaptations permit sequential assembly of fused systems. For instance, the ethylenediamine linker in this molecule likely originates from nucleophilic substitution reactions between halogenated thiophenes and amine intermediates, a strategy refined through catalytic innovations in the early 21st century.

Relevance of Furan and Thiophene Moieties in Contemporary Research

Furan and thiophene rings confer distinct electronic and steric properties that make this compound a compelling subject for multidisciplinary research:

Electronic Characteristics

- Furan : The oxygen atom’s electronegativity (χ = 3.44) creates a polarized π-system, enhancing susceptibility to electrophilic substitution. This property is exploited in materials science for constructing conductive polymers.

- Thiophene : With sulfur’s lower electronegativity (χ = 2.58), thiophene exhibits greater aromatic stabilization energy (∼29 kcal/mol vs. furan’s ∼16 kcal/mol), favoring participation in charge-transfer complexes.

Biological Interactions

Both heterocycles serve as bioisosteres in drug design:

- Furan : Mimics phenolic groups in kinase inhibitors, as seen in anti-inflammatory agents targeting COX-2.

- Thiophene : Enhances blood-brain barrier permeability in central nervous system (CNS) therapeutics due to lipophilic character.

Table 1: Comparative Properties of Furan and Thiophene Moieties

| Property | Furan | Thiophene |

|---|---|---|

| Aromatic Stabilization | 16 kcal/mol | 29 kcal/mol |

| Dipole Moment | 0.71 D | 0.52 D |

| HOMO Energy | -8.9 eV | -8.3 eV |

| Common Reactivity | Electrophilic Substitution | Radical Coupling |

Scope and Aims of the Present Academic Review

This review systematically examines three critical dimensions of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide:

- Synthetic Accessibility : Evaluating modern routes for constructing its bis-heterocyclic framework, including microwave-assisted and flow chemistry approaches.

- Structural Elucidation : Correlating spectroscopic signatures (e.g., $$^{1}\text{H}$$ NMR δ 6.2–7.5 ppm for aromatic protons) with computational models.

- Functional Potential : Assessing applications in optoelectronics (bandgap ∼3.1 eV) and medicinal chemistry (predicted LogP = 2.8).

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(9-12-5-8-20-11-12)17-6-3-14-1-2-15(21-14)13-4-7-19-10-13/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYWUVLHDPLIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(S2)CCNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound notable for its unique molecular structure, which includes both furan and thiophene rings. This article delves into the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 293.41 g/mol. The presence of heterocyclic structures such as furan and thiophene suggests potential interactions with biological targets, influencing various biochemical pathways.

Biological Activity Overview

Antimicrobial Properties:

Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial activity. For instance, derivatives of furan have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The specific compound may share similar properties due to its structural components.

Anticancer Activity:

The chromene core structure found in related compounds has been associated with anticancer properties. Studies have demonstrated that compounds with furan and thiophene rings can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways .

The biological activity of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide may be attributed to several mechanisms:

- Enzyme Inhibition:

- DNA Interaction:

-

Reactive Oxygen Species (ROS) Generation:

- The presence of electron-rich aromatic systems may facilitate the generation of ROS, contributing to oxidative stress in target cells, which is a known mechanism for inducing apoptosis .

Research Findings

Several studies have explored the biological activity of compounds structurally related to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study on a furan derivative showed effective inhibition against multiple bacterial strains, outperforming traditional antibiotics like streptomycin. The compound exhibited an MIC value of 64 µg/mL against E. coli, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies revealed that related compounds could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through ROS generation and DNA damage pathways .

Scientific Research Applications

The compound has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit microbial growth and induce apoptosis in cancer cells. The unique combination of furan and thiophene rings contributes to its biological activity, making it a candidate for further pharmacological exploration .

Medicinal Chemistry

In medicinal chemistry, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is being explored as a potential drug candidate. Its structure allows for interactions with specific molecular targets, which could modulate enzyme activity or receptor binding, leading to therapeutic effects against various diseases .

Material Science

The compound's unique properties also make it suitable for applications in material science . It is being utilized in the development of new materials with specific electrical conductivity and stability characteristics. The incorporation of thiophene units enhances the electronic properties of polymers, making them valuable in organic electronics .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide against MCF7 (breast cancer) and HePG2 (liver cancer) cell lines. The compound exhibited significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving disruption of cell cycle progression and induction of apoptosis .

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial activity of this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Activity | Investigated for antimicrobial and anticancer properties | Significant inhibition observed in vitro |

| Medicinal Chemistry | Potential drug candidate with specific molecular interactions | Modulates enzyme activity, showing therapeutic promise |

| Material Science | Development of conductive materials | Enhanced electronic properties in polymers |

Comparison with Similar Compounds

Structural Features

The target compound’s dual thiophene and furan substituents distinguish it from related acetamides. Key structural comparisons include:

- N-(3-Cyano-thiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Features two thiophene rings with a cyano group at the 3-position. The absence of furan reduces its electron-rich character compared to the target compound .

- N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide (): Shares the thiophen-3-yl acetamide core but replaces the furan-thiophenylethyl side chain with a dimethylaminoethyl group, increasing basicity and solubility .

- Quinazolinone-acetamide derivatives (): Incorporate a sulfamoylphenyl-quinazolinone core, which introduces polar sulfonamide groups absent in the target compound, likely enhancing hydrophilicity .

Physicochemical Properties

Research Findings and Discussion

- Substituent Effects : Bromo and methylthio groups () enhance antibacterial activity by increasing lipophilicity and electrophilicity. The target compound’s furan may offer similar benefits but with reduced steric hindrance compared to bulkier substituents .

- Synthetic Efficiency: Quinazolinone derivatives () achieve yields up to 91%, suggesting that the target compound’s synthesis could be optimized using similar coupling strategies .

- Receptor Interactions: The pyridazinone core in is critical for FPR binding. The target compound’s lack of this core may limit FPR activity but could enable novel targets via its unique heterocyclic arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.